In-Depth Technical Guide: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
In-Depth Technical Guide: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
CAS Number: 66742-56-1
This technical guide provides a comprehensive overview of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, and known biological context, drawing from available scientific literature.
Physicochemical Properties
A summary of the known physical and chemical properties of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is presented below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 66742-56-1 | [1][2] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.13 g/mol | |
| Melting Point | 92 °C | [2] |
| Boiling Point (Predicted) | 422.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
Synthesis Protocol
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde can be achieved through the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The following protocol is based on established methodologies.[3]
Materials and Reagents:
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3,4-Dihydroxybenzaldehyde
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3,4-Dichlorobenzyl chloride
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Sodium bicarbonate (NaHCO₃)
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Sodium iodide (NaI)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Experimental Procedure:
A mixture of 3,4-dihydroxybenzaldehyde, 3,4-dichlorobenzyl chloride, sodium bicarbonate, and a catalytic amount of sodium iodide in dimethylformamide is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by partitioning between ethyl acetate and water. The organic layer is washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde as a solid.
Spectroscopic Data
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¹H NMR (CDCl₃): Expected signals would include a singlet for the aldehyde proton (around δ 9.8-10.0 ppm), aromatic protons for the benzaldehyde and dichlorobenzyl rings (in the range of δ 6.9-7.8 ppm), and a singlet for the benzylic methylene protons (around δ 5.1 ppm).
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¹³C NMR (CDCl₃): Key signals would be observed for the aldehyde carbonyl carbon (around δ 191 ppm), aromatic carbons, and the benzylic methylene carbon (around δ 70 ppm).
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IR (KBr): Characteristic absorption bands would be expected for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and C-O ether linkages.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Signaling Pathways
Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is limited in the public domain. However, research on related benzaldehyde derivatives provides insights into its potential pharmacological profile.
Potential Antifungal Activity:
Studies on various benzaldehyde derivatives have demonstrated their potential as antifungal agents. The proposed mechanism of action involves the disruption of cellular antioxidation systems in fungi.[4] It is hypothesized that these compounds act as redox-active agents, leading to an imbalance in cellular redox homeostasis, which can inhibit fungal growth.[4] Some benzaldehydes have also been shown to enhance the efficacy of conventional antifungal drugs, a phenomenon known as chemosensitization.[4]
Potential Anti-inflammatory Activity:
Certain benzaldehyde derivatives have been investigated for their anti-inflammatory properties. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators in macrophages. While a specific signaling pathway for 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde has not been elucidated, related compounds have been shown to modulate pathways such as the NF-κB signaling cascade.
Potential Modulation of the Sonic Hedgehog Signaling Pathway:
Research on other benzaldehyde derivatives, specifically 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, has indicated their ability to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This activation has been linked to protective effects against cellular stress and apoptosis.[5]
Experimental Workflows and Logical Relationships
To investigate the potential biological activities of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, a series of logical experimental workflows can be proposed.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.
The proposed workflow begins with the synthesis and rigorous characterization of the compound. Following confirmation of its identity and purity, the compound would undergo a battery of biological screens to assess its potential antifungal, anti-inflammatory, and cytotoxic activities. Promising results from these initial screens would then warrant more in-depth studies to elucidate the underlying mechanism of action, including the investigation of its effects on specific signaling pathways.
Caption: Potential signaling pathways that may be modulated by 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde based on related compounds.
This diagram illustrates the potential interaction of the compound with the Sonic Hedgehog and NF-κB signaling pathways. Based on literature for other benzaldehydes, it is hypothesized that this compound could potentially activate the Shh pathway, leading to the activation of Gli transcription factors, or inhibit the NF-κB pathway by preventing the degradation of IκB. These proposed interactions require experimental validation.
References
- 1. 4-[(3,4-DICHLOROBENZYL)OXY]BENZALDEHYDE CAS#: 66742-56-1 [amp.chemicalbook.com]
- 2. 4-[(3,4-DICHLOROBENZYL)OXY]BENZALDEHYDE CAS#: 66742-56-1 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
